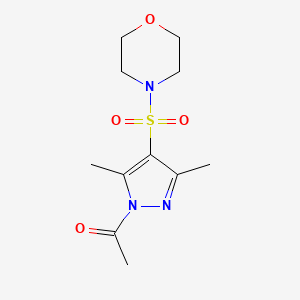
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-(trifluoromethoxy)benzamide, also known as TFMB, is a compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects the biochemical and physiological processes in cells. In
Scientific Research Applications
Fluorescent Probes for Sensing Applications
Research indicates that fluorinated benzamide derivatives can serve as sensitive fluorescent probes for detecting metal cations and changes in pH levels. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue have been developed for sensing magnesium and zinc cations, respectively. These compounds exhibit significant fluorescence enhancement under basic conditions, demonstrating their potential in sensing applications due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antipathogenic Activity
Fluorinated benzamides have shown promising antipathogenic activity. A study on acylthioureas benzamides, including derivatives with fluorine substituents, highlighted their significant anti-microbial properties against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Molecular Imaging Probes
Fluorinated benzamide derivatives have been utilized as molecular imaging probes for studying brain receptors in Alzheimer's disease patients. A selective serotonin 1A (5-HT1A) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, enabled the quantification of 5-HT1A receptor densities in living brains, indicating the importance of fluorinated benzamides in developing diagnostic tools for neurological diseases (Kepe et al., 2006).
Synthesis and Material Science Applications
In material science, fluorinated benzamides play a role in developing new polymeric materials. For instance, electroactive polyamides containing bis(diphenylamino)-fluorene units have been prepared, showing excellent solubility, thermal stability, and electrochromic characteristics. These materials demonstrate the potential of fluorinated benzamides in creating advanced materials for electronic applications (Sun et al., 2016).
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO3/c1-24-15(12-3-2-4-13(18)9-12)10-22-16(23)11-5-7-14(8-6-11)25-17(19,20)21/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFCCRQBADMXEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)



![3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2370390.png)
![ethyl 4-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2370391.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![2,6-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2370399.png)
![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)